molecular formula C16H12ClN3O2S B2858010 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide CAS No. 896026-36-1

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2858010
CAS No.: 896026-36-1
M. Wt: 345.8
InChI Key: VSMBMWOKAYSMMJ-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-chlorobenzoic acid, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide to form the oxadiazole ring.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxadiazole and benzamide moieties, which contribute to its diverse range of applications.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-9-5-3-7-11(13)14(21)18-16-20-19-15(22-16)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBMWOKAYSMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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